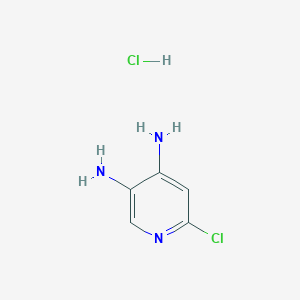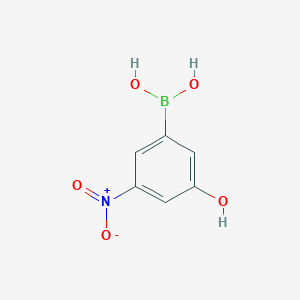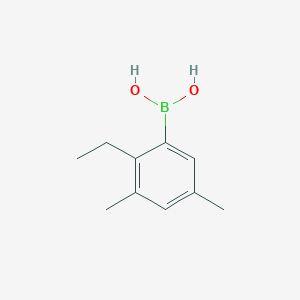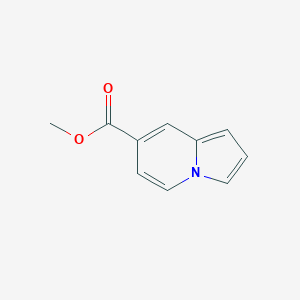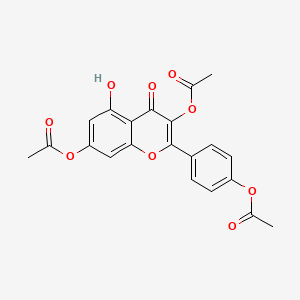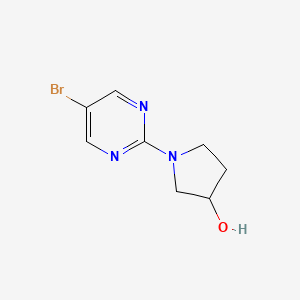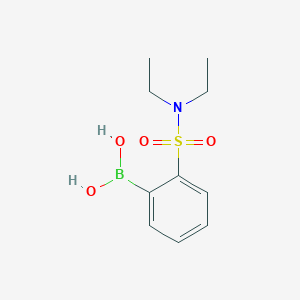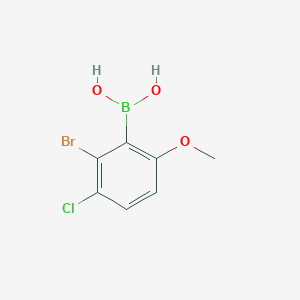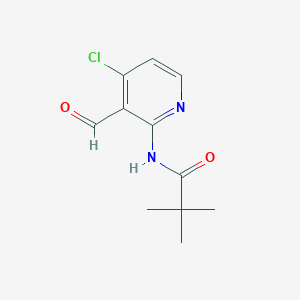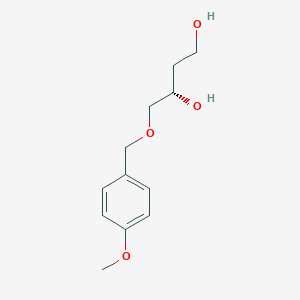![molecular formula C14H18ClN3OS B1387708 7-cloro-4-metil-N-(2-morfolinoetil)benzo[d]tiazol-2-amina CAS No. 1105189-47-6](/img/structure/B1387708.png)
7-cloro-4-metil-N-(2-morfolinoetil)benzo[d]tiazol-2-amina
Descripción general
Descripción
7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is a synthetic organic compound with the molecular formula C14H18ClN3OS. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure features a benzo[d]thiazole core, which is a common motif in many biologically active molecules.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to other bioactive molecules. It can be used in assays to investigate the interaction with various biological targets.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
Industrially, 7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the cyclization of 2-aminothiophenol with a suitable chloroacetyl chloride derivative to form the benzo[d]thiazole core.
Chlorination: The benzo[d]thiazole core is then chlorinated at the 7-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated benzo[d]thiazole is then alkylated with 4-methylbenzyl chloride under basic conditions to introduce the 4-methyl group.
Amine Introduction: Finally, the morpholinoethylamine is introduced via nucleophilic substitution, typically using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any nitro or carbonyl groups present.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzo[d]thiazoles depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 7-chloro-4-methylbenzo[d]thiazol-2-amine
- 4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
- 7-chloro-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
Uniqueness
Compared to these similar compounds, 7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is unique due to the specific combination of substituents on the benzo[d]thiazole core. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
7-chloro-4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3OS/c1-10-2-3-11(15)13-12(10)17-14(20-13)16-4-5-18-6-8-19-9-7-18/h2-3H,4-9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEZJDAGVIXDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


